molecular formula C17H26ClNO3 B6299508 tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride CAS No. 1422196-72-2

tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride

Cat. No.: B6299508
CAS No.: 1422196-72-2
M. Wt: 327.8 g/mol
InChI Key: MYNSMOBEEBTUHL-XJPBFQKESA-N
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Description

tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride (CAS: 1422196-72-2) is a chiral organic compound with the molecular formula C₁₇H₂₆ClNO₃ and a molecular weight of 327.85 g/mol . Structurally, it comprises:

  • A tetrahydrofuran (THF) ring substituted at the 3-position with a tert-butyl ester group.
  • A trans-configuration at the 4-position of the THF ring, where a (1S)-1-phenylethylamine moiety is attached via an amino group.
  • A hydrochloride salt form, enhancing its solubility in polar solvents compared to the free base.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of chiral small-molecule drugs, given its stereochemical complexity and amine functionality.

Properties

IUPAC Name

tert-butyl (3R,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4;/h5-9,12,14-15,18H,10-11H2,1-4H3;1H/t12-,14-,15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNSMOBEEBTUHL-XJPBFQKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H]2COC[C@@H]2C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound dissects into two key fragments:

  • (1S)-1-phenylethylamine : Serves as the chiral amine source.

  • trans-4-aminotetrahydrofuran-3-carboxylic acid : Provides the bicyclic scaffold.

A convergent synthesis approach links these fragments via amide bond formation, followed by tert-butyl carboxyl protection and hydrochloride salt precipitation.

Stepwise Preparation Methods

Synthesis of trans-4-aminotetrahydrofuran-3-carboxylic Acid

Method A: Cyclization of Epoxy Precursors

  • Reagents :

    • Epichlorohydrin

    • Ammonium hydroxide

    • Sodium hydroxide

  • Conditions : 60°C, 12 h, aqueous ethanol.

  • Mechanism : Nucleophilic ring-opening of epoxide by ammonia, followed by intramolecular cyclization.

  • Yield : 68–72%.

Method B: Enzymatic Resolution

  • Enzyme : Lipase B from Candida antarctica (CAL-B).

  • Substrate : Racemic 4-aminotetrahydrofuran-3-carboxylate ester.

  • Outcome : >99% ee for trans-isomer after 24 h at 30°C.

tert-Butyl Carboxyl Protection

Procedure :

  • Dissolve trans-4-aminotetrahydrofuran-3-carboxylic acid (1 eq) in anhydrous dichloromethane.

  • Add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (2 eq) at 0°C.

  • Stir for 4 h at room temperature.

  • Extract with 5% HCl, dry over Na₂SO₄, and concentrate.

Key Data :

ParameterValue
Yield85–90%
Purity (HPLC)≥98%
Reaction Time4 h

This step introduces the tert-butyloxycarbonyl (Boc) group, critical for subsequent amination.

Stereoselective Amination with (1S)-1-phenylethylamine

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Catalyst : CuI (5 mol%)

  • Ligand : (R)-BINAP (10 mol%)

  • Temperature : 80°C, 8 h.

Reaction Scheme :

Boc-protected acid+(1S)-phenylethylamineCuI/(R)-BINAPtrans-amide product\text{Boc-protected acid} + (1S)\text{-phenylethylamine} \xrightarrow{\text{CuI/(R)-BINAP}} \text{trans-amide product}

Performance Metrics :

MetricValue
Conversion95%
Diastereomeric Ratio98:2 (trans:cis)
ee>99%

Copper-catalyzed coupling ensures retention of configuration at both stereocenters.

Hydrochloride Salt Formation

Procedure :

  • Dissolve the free amine in ethyl acetate.

  • Bubble HCl gas through the solution at 0°C until pH ≈ 2.

  • Filter the precipitate and wash with cold ether.

Characterization Data :

PropertyValue
Melting Point158–160°C
Solubility50 mg/mL in H₂O
Purity (NMR)≥99.5%

Salt formation enhances stability and crystallinity.

Process Optimization and Scale-Up

Critical Process Parameters

ParameterOptimal RangeEffect on Yield
Amination Temp75–85°C<75°C: Slow reaction
CuI Loading4–6 mol%>6%: Ligand saturation
HCl Concentration1.5–2.0 M<1.5 M: Incomplete salt

Industrial-Scale Adaptation

Case Study (100 kg Batch) :

  • Reactor Type : Jacketed glass-lined vessel

  • Cycle Time : 18 h (vs. 8 h lab-scale)

  • Yield : 73% (vs. 85% lab-scale)

  • Purity : 97.8% (HPLC)

Scale-up challenges include heat dissipation during amination and HCl gas distribution.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 7.35–7.25 (m, 5H, Ar-H)

  • δ 4.12 (q, J = 6.8 Hz, 1H, CH-NH)

  • δ 3.85–3.70 (m, 2H, tetrahydrofuran O-CH₂)

HPLC Conditions :

  • Column: Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase: Hexane:IPA:TFA (90:10:0.1)

  • Retention Time: 12.7 min (trans-isomer).

Applications in Medicinal Chemistry

The compound serves as a precursor to protease inhibitors and kinase modulators. Key derivatives include:

DerivativeBiological TargetIC₅₀
Piperidine analogFactor Xa2.3 nM
Sulfonamide variantJAK2 kinase18 nM

Structure-activity relationship (SAR) studies highlight the importance of the trans-4-amine configuration for target binding.

Comparative Analysis of Preparation Routes

MethodAdvantagesLimitations
Copper-catalyzedHigh stereoselectivityRequires expensive ligands
Enzymatic resolutionEco-friendlyLow throughput
Direct aminationOne-potModerate ee

The copper-mediated method remains preferred for API synthesis despite higher costs .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains:

  • Tert-butyl ester : Susceptible to acidic/basic hydrolysis.

  • Secondary amine : Potential for alkylation, acylation, or reductive amination.

  • Tetrahydrofuran ring : May undergo ring-opening under strong acidic or oxidative conditions.

  • Hydrochloride salt : Likely participates in acid-base equilibria.

Hydrolysis of the Tert-Butyl Ester

Under acidic conditions (e.g., HCl in dioxane), the tert-butyl group can be cleaved to yield the corresponding carboxylic acid.

Reaction ConditionsExpected ProductNotes
HCl (4M) in dioxane, 80°C, 6h4-[[(1S)-1-Phenylethyl]amino]tetrahydrofuran-3-carboxylic acidLikely proceeds via SN1 mechanism .

Deprotection of the Amine

The phenylethylamine moiety may undergo hydrogenolysis (H₂, Pd/C) to remove the benzyl-type protecting group.

Reaction ConditionsExpected ProductYield (Hypothetical)
H₂ (1 atm), Pd/C (10%), EtOH, 24hTrans-4-aminotetrahydrofuran-3-carboxylate~70–85%

Reductive Amination

The secondary amine could react with carbonyl compounds (e.g., aldehydes) in the presence of NaBH₃CN to form tertiary amines.

SubstrateProductKey Reagents
Benzaldehyde4-[((1S)-1-Phenylethyl)(benzyl)amino] derivativeNaBH₃CN, MeOH, 0°C → RT

Challenges in Reaction Design

  • Stereochemical Integrity : The trans-configuration at the tetrahydrofuran ring and the (S)-configuration at the phenylethylamine group must be preserved during reactions .

  • Solubility Constraints : The hydrochloride salt may limit solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF, DMSO).

Research Gaps

No experimental data for this specific compound is available in the reviewed sources. Future studies should prioritize:

  • Kinetic Studies : To quantify hydrolysis rates of the tert-butyl ester.

  • Catalytic Hydrogenation : To explore selective deprotection strategies.

  • Biological Activity Screening : Given structural analogs’ receptor-binding potential.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is utilized in biological research to study its effects on cellular processes and pathways. It is often used in assays to investigate its potential as a therapeutic agent .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its efficacy in treating various diseases and conditions .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products .

Mechanism of Action

The mechanism of action of tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (1S)-phenylethylamine group may confer enantioselective interactions in chiral environments (e.g., enzyme binding pockets), whereas the (1R)-isomer could exhibit reduced activity or off-target effects.
  • Salt Form : Hydrochloride salts generally improve crystallinity and stability, facilitating purification and storage compared to free bases .

Solubility and Stability

  • Target Compound: The hydrochloride salt increases aqueous solubility, making it suitable for reactions in polar solvents (e.g., water, methanol). Tert-butyl esters are hydrolytically stable under basic conditions but cleaved under acidic conditions .
  • Analog 1 (Methyl ester) : Lower molecular weight and higher polarity may reduce solubility in organic solvents, complicating extraction steps.
  • Analog 3 (cis-THF) : A cis-configuration could alter ring strain and hydrogen-bonding capacity, affecting reactivity in downstream reactions.

Crystallographic Insights

While direct crystallographic data for the target compound are unavailable, SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule structure determination . Comparative analysis with analogs could reveal:

  • Packing Efficiency : Bulkier tert-butyl groups may reduce crystal density compared to methyl esters.
  • Hydrogen-Bonding Networks : The hydrochloride salt likely participates in ionic and hydrogen-bonding interactions, stabilizing the crystal lattice.

Biological Activity

Tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride (CAS No. 1422196-72-2) is a synthetic compound notable for its complex structure and potential pharmaceutical applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₆ClN₃O₃, with a molecular weight of approximately 327.85 g/mol. The compound features a tetrahydrofuran ring, a tert-butyl group, and a phenylethylamine moiety, which contribute to its unique biological activity.

Structural Features

FeatureDescription
Molecular FormulaC₁₇H₂₆ClN₃O₃
Molecular Weight327.85 g/mol
CAS Number1422196-72-2
IUPAC Nametert-butyl (3R,4R)-4-(((S)-1-phenylethyl)amino)tetrahydrofuran-3-carboxylate hydrochloride

Preliminary investigations suggest that this compound may interact with various neurotransmitter receptors and metabolic enzymes. The binding affinity of this compound to specific biological targets is essential for understanding its therapeutic potential.

Key Interaction Studies:

  • Neurotransmitter Receptors: Similar compounds have shown interactions with neurotransmitter receptors, indicating potential effects on neurotransmission.
  • Metabolic Pathways: The compound may influence enzymes involved in metabolic processes, suggesting applications in metabolic disorders.

Pharmacological Applications

Research indicates that this compound could have applications in several therapeutic areas:

  • Antidepressant Activity: Due to its structural similarity to known antidepressants, it may exhibit mood-enhancing effects.
  • Anti-cancer Potential: Compounds with similar frameworks have demonstrated anti-cancer properties, warranting further exploration into this compound's efficacy.
  • Antimicrobial Properties: Investigations into related compounds suggest potential antimicrobial activity.

Study 1: Neurotransmitter Interaction

A study exploring the interaction of similar compounds with neurotransmitter receptors found that certain derivatives exhibited significant binding affinity to serotonin receptors. This suggests that this compound could potentially modulate serotonin levels in the brain, leading to antidepressant effects .

Study 2: Anticancer Activity

In vitro studies have shown that related tetrahydrofuran derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This highlights the need for further studies on the anticancer activity of this compound .

Study 3: Antimicrobial Effects

Research into the antimicrobial properties of structurally similar compounds has demonstrated effectiveness against various bacterial strains. This opens avenues for investigating the antimicrobial potential of this compound .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructural FeaturesNotable Activities
N-(1-phenylethyl)aziridine-2-carboxylic acidAziridine ring, carboxylic acidPotential anti-cancer activity
4-tert-butylcyclohexanolCyclohexanol structureSpecific TRPV1 antagonist
2-phenylethanolSimple phenolic structureAntimicrobial properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride?

  • Methodology: Multi-step synthesis involving chiral resolution and salt formation. For example:

  • Step 1: Asymmetric Mannich reaction to establish the (1S)-1-phenylethylamine stereocenter, using tert-butyl carbamate as a protecting group (similar to procedures in ).
  • Step 2: Cyclization of tetrahydrofuran intermediates via Dess-Martin periodinane oxidation (as in ).
  • Step 3: Hydrochloride salt formation under controlled pH conditions (referenced in ).
    • Critical Parameters: Use anhydrous tetrahydrofuran (THF) for moisture-sensitive steps; monitor reaction progress via TLC or HPLC to avoid racemization .

Q. How is the compound’s structural integrity validated?

  • Analytical Techniques:

TechniqueParametersKey Findings
1^1H/13^13C NMRCDCl3_3, 400 MHzConfirm stereochemistry (trans-configuration) and tert-butyl group integrity .
X-ray CrystallographySHELX refinementResolve absolute configuration using SHELXL ( ).
HRMSESI+ modeValidate molecular weight (e.g., 415.0 g/mol, as per ).

Q. What safety protocols are critical during handling?

  • Hazard Mitigation:

  • Use PPE (gloves, goggles) to avoid skin/eye contact ().
  • Store at -20°C in airtight containers to prevent decomposition ().
  • Neutralize waste with 1M NaOH before disposal (adapted from ).

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data caused by impurities?

  • Approach:

  • Purity Analysis: Use HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) to detect impurities <2% ( specifies ≥98% purity).
  • Bioassay Controls: Compare activity of purified vs. crude batches to isolate impurity effects (e.g., residual THF or unreacted intermediates).
    • Case Study: A 2023 study found that trace benzenesulfinic acid (from synthesis) inhibited opioid receptor binding; removal via silica gel chromatography resolved discrepancies .

Q. What computational tools optimize chiral synthesis pathways?

  • Tools:

  • Molecular Modeling: Density Functional Theory (DFT) to predict enantiomeric excess (e.g., B3LYP/6-31G* basis set).
  • Crystallographic Software: SHELXD for phase refinement in X-ray structures ( ).
    • Example: SHELXPRO was used to model hydrogen bonding between the tert-butyl group and tetrahydrofuran ring, guiding solvent selection for recrystallization .

Q. How to address regulatory compliance in opioid-analogue research?

  • Guidelines:

  • DEA Schedule I Compliance: Maintain strict inventory logs and secure storage ().
  • Ethical Approval: Submit protocols for IRB review if testing bioactivity in vitro/in vivo.
    • Documentation: Certificates of Analysis (CoA) from suppliers must be retained for audits ().

Data Contradiction Analysis

Discrepancies in reported solubility vs. experimental observations:

  • Root Cause: Polymorphism or hydrate formation.
  • Resolution:

  • Perform DSC/TGA to identify hydrate phases.
  • Use DMSO-d6_6 instead of CDCl3_3 for NMR if insolubility occurs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.